zinc;bis(4-[benzyl(ethyl)amino]benzenediazonium);tetrachloride
Description
4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride: is a diazonium salt that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its use in organic synthesis and its biological activity.
Properties
IUPAC Name |
zinc;4-[benzyl(ethyl)amino]benzenediazonium;tetrachloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H16N3.4ClH.Zn/c2*1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;;/h2*3-11H,2,12H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWAXOPGCCVFJG-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl4N6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-31-6 | |
| Record name | 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-[ethyl(phenylmethyl)amino]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(benzyl(ethyl)amino)benzenediazonium zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Salt Metathesis
In this approach, the diazonium chloride is reacted with ZnCl₂ in an aqueous or polar aprotic solvent (e.g., tetrahydrofuran). The reaction proceeds via ion exchange:
Optimization Parameters :
In Situ Generation via Organozinc Intermediates
A more advanced method involves synthesizing benzylic zinc chlorides and coupling them with the diazonium salt. This route, adapted from nickel- and palladium-catalyzed cross-couplings, proceeds as follows:
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Preparation of Benzylic Zinc Chloride :
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Coupling with Diazonium Salt :
Industrial-Scale Production
Industrial synthesis prioritizes safety and scalability, often employing continuous flow reactors to handle exothermic diazotization and complexation steps. Key adaptations include:
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Automated Temperature Control : Jacketed reactors maintain temperatures at 0–5°C during diazotization.
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Solvent Recovery Systems : THF or ethanol is recycled via distillation to reduce costs.
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Waste Mitigation : Neutralization of excess HCl with sodium bicarbonate minimizes environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Metathesis | RT, aqueous HCl, 1–2 h | 70–75% | Simple, minimal equipment | Low yield due to ion pairing issues |
| Organozinc Coupling | Pd/Ni catalyst, THF, 25–70°C, 12–24 h | 85–90% | High purity, scalable | Requires inert atmosphere, costly catalysts |
| Industrial Flow Process | Continuous flow, 0–5°C, automated | 80–85% | Scalable, safe for exothermic steps | High capital investment |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Diazonium salts can undergo substitution reactions where the diazonium group is replaced by other nucleophiles.
Reduction Reactions: Reduction of diazonium salts with zinc and hydrochloric acid can produce benzene.
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Common Reagents and Conditions:
Substitution: CuCl, CuBr, CuCN, KI, H₂O (for hydroxyl substitution).
Reduction: Zn, HCl.
Coupling: Phenol, sodium hydroxide solution.
Major Products:
Substitution: Aryl chlorides, bromides, cyanides, iodides.
Reduction: Benzene.
Coupling: Azo compounds.
Scientific Research Applications
Organic Synthesis
4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride serves as a powerful reagent in organic synthesis. Its diazonium group can participate in various reactions, including:
- Electrophilic Aromatic Substitution : The diazonium ion can be used to introduce various substituents onto aromatic rings, facilitating the synthesis of complex organic molecules.
- Coupling Reactions : It can couple with activated aromatic compounds to form azo dyes, which are widely used in textiles and pigments.
Material Science
In material science, this compound is utilized for the development of advanced materials:
- Conductive Polymers : The incorporation of diazonium salts into polymer matrices can enhance electrical conductivity, making them suitable for applications in electronics.
- Nanomaterials : It can be used as a precursor for synthesizing functionalized nanoparticles, which have applications in catalysis and drug delivery.
Biological Research
The biological implications of 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride are significant:
- Bioconjugation : The reactive diazonium group allows for bioconjugation with biomolecules, aiding in the development of targeted drug delivery systems.
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific metabolic enzymes, making it a candidate for therapeutic research.
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the use of 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride in synthesizing azo dyes through electrophilic substitution reactions. The resulting azo compounds exhibited vibrant colors and stability, making them suitable for industrial applications.
Case Study 2: Development of Conductive Polymers
Research focused on incorporating this diazonium salt into poly(3,4-ethylenedioxythiophene) (PEDOT), resulting in a conductive polymer with enhanced electrical properties. This advancement opens avenues for applications in flexible electronics and sensors.
Mechanism of Action
The mechanism of action of 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride involves the formation of diazonium ions, which can then participate in various chemical reactions. The diazonium group is a good leaving group, allowing for substitution reactions with nucleophiles . In coupling reactions, the diazonium ion forms a nitrogen bridge between two aromatic rings, resulting in the formation of azo compounds .
Comparison with Similar Compounds
- Benzenediazonium chloride
- p-(Benzylamino)benzenediazonium chloride
- p-(Ethylamino)benzenediazonium chloride
Uniqueness: 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups, which can influence its reactivity and applications compared to other diazonium salts.
Biological Activity
4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride, a diazonium salt, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a diazonium group and a zinc chloride moiety, exhibits significant interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₁₈Cl₂N₃Zn
- CAS Number : 15280-31-6
- Molecular Weight : 348.64 g/mol
The biological activity of 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride is primarily attributed to its ability to form reactive intermediates upon decomposition. The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities. The presence of the zinc ion also plays a crucial role in stabilizing these intermediates and facilitating their interaction with biological macromolecules.
Biological Activities
Research has indicated several biological activities associated with this compound:
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Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies suggest that its antimicrobial properties may be linked to the disruption of bacterial cell membranes and inhibition of essential cellular processes.
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Anticancer Properties :
- Preliminary studies indicate that 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride may induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
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Enzyme Inhibition :
- The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. Its ability to modulate enzyme activity could provide therapeutic avenues for drug development.
Case Studies
Several studies have highlighted the biological effects of 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study emphasized its potential as an alternative treatment for resistant bacterial infections.
- Cancer Cell Line Studies : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. Flow cytometry analysis indicated increased levels of apoptosis markers in treated cells.
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic conditions for 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride, and how can side reactions be controlled?
- Methodological Answer : The synthesis involves diazotization of 4-(benzyl(ethyl)amino)aniline under acidic conditions. Key parameters include:
- Catalyst : Zinc chloride (ZnCl₂) at 0.5–1.0 equiv enhances diazonium stability and yield (up to 96% selectivity) .
- Temperature : Maintain 0–5°C during diazotization to prevent premature decomposition.
- Solvent System : Use ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) to protonate intermediates and minimize azide byproducts .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 1:3) and quench excess nitrous acid with sulfamic acid.
Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ethyl/benzyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂).
- IR Spectroscopy : Confirm N=N stretch (∼1450 cm⁻¹) and Zn-Cl coordination (∼300 cm⁻¹) .
- Data Contradictions :
Overlapping signals in NMR can be resolved using 2D techniques (e.g., HSQC/HMBC). For elemental analysis deviations >2%, repeat combustion analysis under argon to avoid oxidation .
Q. What are the recommended storage conditions to prevent decomposition?
- Methodological Answer :
- Temperature : Store at −20°C in amber vials to block light-induced degradation.
- Solvent : Keep as a solid or in dry DMSO (water content <0.1%); aqueous suspensions decompose 10× faster .
- Stabilizers : Add 1% ZnCl₂ as a stabilizing agent to reduce free diazonium ion reactivity .
Advanced Research Questions
Q. How does the ZnCl₂ counterion influence the compound’s reactivity in photoredox catalysis?
- Methodological Answer : ZnCl₂ stabilizes the diazonium ion via Lewis acid coordination, reducing reduction potentials (E₁/2 = −0.3 V vs SCE). This enables:
- Electron-Deficient Substrate Activation : For example, aryl radical generation under blue light (450 nm) for C–H functionalization .
- Solvent Effects : In acetonitrile, the half-life increases to 6 hours (vs 1 hour in water), allowing controlled radical polymerization .
- Mechanistic Probes : Use EPR with TEMPO to trap radicals and UV-vis kinetics (λmax = 420 nm decay rate) to quantify reactivity .
Q. How can conflicting data on thermal stability in DSC/TGA studies be interpreted?
- Methodological Answer : Discrepancies often arise from hydration states or ZnCl₂ dissociation. To resolve:
- Controlled Heating Rates : Use DSC at 5°C/min under N₂. A sharp endotherm at 120–130°C indicates ZnCl₂ loss, while broader peaks (150–170°C) correlate with diazonium decomposition .
- Mass Loss Validation : TGA should show 25–30% mass loss at 130°C (ZnCl₂ sublimation) and 60–70% at 200°C (organic moiety degradation). Deviations >5% suggest impurities .
Q. What strategies validate the compound’s role in multi-step syntheses (e.g., azo-coupling vs Meerwein arylation)?
- Methodological Answer :
- Pathway Differentiation :
- Azo-Coupling : React with electron-rich arenes (e.g., phenol) at pH 9–10; monitor λshift to 500–600 nm for azo-product formation .
- Meerwein Arylation : Use Cu(I) catalysts in DMF; track β-bromo-styrene intermediates via GC-MS .
- Competing Pathways : Add NaNO₂ scavengers (e.g., urea) to suppress nitrosation byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
